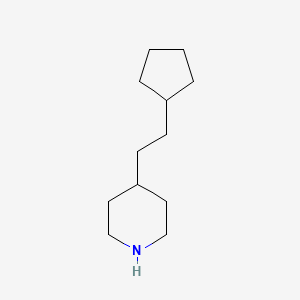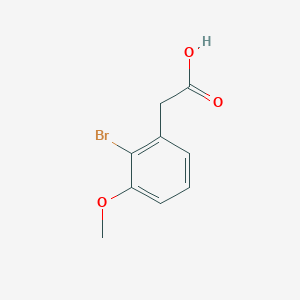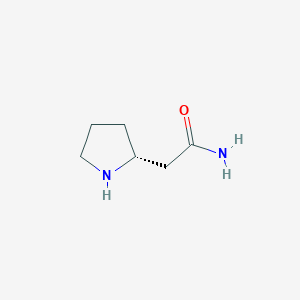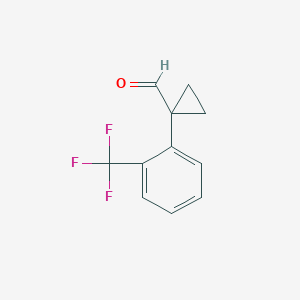
4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a butan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . The ethyl group can be introduced via alkylation reactions, and the butan-1-amine chain can be attached through reductive amination or other suitable amination reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amine group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Pyrazol-1-yl)butan-2-amine: Similar structure but lacks the ethyl group.
1-Methyl-1H-pyrazol-4-amine: Contains a methyl group instead of an ethyl group.
4-(4-Ethylpiperazin-1-yl)butan-1-amine: Features a piperazine ring instead of a pyrazole ring.
Uniqueness
4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine is unique due to the presence of both the ethyl group and the butan-1-amine chain, which can influence its reactivity and interactions with biological targets. This combination of structural features makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
4-(1-ethylpyrazol-4-yl)butan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-2-12-8-9(7-11-12)5-3-4-6-10/h7-8H,2-6,10H2,1H3 |
Clave InChI |
REWPOXXJXLSCMT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















